Ethyl 2-acetylnonanoate

Description

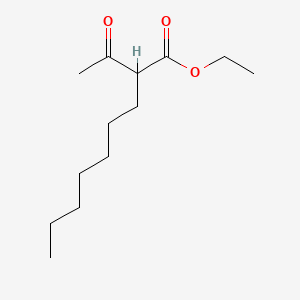

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-acetylnonanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24O3/c1-4-6-7-8-9-10-12(11(3)14)13(15)16-5-2/h12H,4-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPFZUKLNMHJNCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(C(=O)C)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70866014 | |

| Record name | Ethyl 2-acetylnonanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70866014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40778-30-1 | |

| Record name | Nonanoic acid, 2-acetyl-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40778-30-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-acetylnonan-1-oate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040778301 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 40778-30-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158608 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 2-acetylnonanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70866014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 2-acetylnonan-1-oate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.052 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanistic Investigations of Chemical Transformations

Elucidation of Acetoacetic Ester Synthesis Mechanisms

The primary method for synthesizing substituted β-keto esters like ethyl 2-acetylnonanoate is the acetoacetic ester synthesis. wikipedia.orglibretexts.org This powerful carbon-carbon bond-forming reaction utilizes ethyl acetoacetate (B1235776) as a starting material and proceeds through the alkylation of its α-carbon. wikipedia.org The synthesis of this compound itself is a classic example of this reaction sequence, involving the addition of a heptyl group to the ethyl acetoacetate backbone.

The core of the acetoacetic ester synthesis lies in the remarkable acidity of the α-protons located on the carbon between the two carbonyl groups (the α-carbon). aklectures.com These protons are significantly more acidic than typical α-protons of a single ketone or ester due to the stabilizing effect of both adjacent carbonyl groups on the resulting conjugate base.

The mechanism begins with the deprotonation of ethyl acetoacetate by a suitable base, typically an alkoxide like sodium ethoxide, to generate a resonance-stabilized enolate ion. wikipedia.orgmasterorganicchemistry.com This enolate acts as a potent carbon nucleophile. libretexts.org The negative charge is delocalized over the α-carbon and the two oxygen atoms of the carbonyl groups, which accounts for its stability. wikipedia.org

In the next step, this nucleophilic enolate attacks an electrophilic alkyl halide, such as 1-bromoheptane, in a classic SN2 (bimolecular nucleophilic substitution) reaction. aklectures.commasterorganicchemistry.com The enolate's α-carbon attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group and forming a new carbon-carbon bond. This step yields the alkylated β-keto ester, in this case, this compound.

| Step | Description | Reactants | Key Intermediate | Product |

| 1 | Enolate Formation | Ethyl acetoacetate, Sodium ethoxide | Resonance-stabilized enolate | Sodioacetoacetic ester |

| 2 | Nucleophilic Attack (SN2) | Enolate, 1-Bromoheptane | SN2 Transition State | This compound |

While this compound is a stable compound, its derivatives can undergo decarboxylation (the loss of carbon dioxide) under specific conditions, a reaction that is central to the utility of the acetoacetic ester synthesis for making ketones. aklectures.comchemistrysteps.com This process requires a two-step sequence: hydrolysis of the ester followed by heating. wikipedia.org

First, the this compound is hydrolyzed, typically under acidic (e.g., aqueous H₃O⁺) or basic (e.g., aqueous NaOH) conditions, to convert the ester group into a carboxylic acid. aklectures.comyoutube.com This forms the corresponding β-keto acid, 2-acetylnonanoic acid.

Upon gentle heating, this β-keto acid readily undergoes decarboxylation. chemistrysteps.comyoutube.com The mechanism involves a cyclic, six-membered transition state where the carboxyl proton is transferred to the ketone's carbonyl oxygen, while the C-C bond between the carboxyl group and the α-carbon breaks. libretexts.orgmasterorganicchemistry.com This concerted, pericyclic reaction is highly favorable and results in the formation of an enol intermediate and a molecule of carbon dioxide. masterorganicchemistry.com The enol then quickly tautomerizes to its more stable keto form, yielding the final ketone product, which in this case would be 2-nonanone. youtube.comyoutube.com

Mechanistic Aspects of Condensation and Acylation Reactions

The acetyl group within this compound has acidic α-protons (on the methyl group) that can participate in aldol (B89426) condensation reactions. smolecule.com An aldol condensation involves the reaction of two carbonyl compounds to form a β-hydroxy ketone or aldehyde, which can then dehydrate to an α,β-unsaturated carbonyl compound. wikipedia.org

In a base-catalyzed aldol condensation, a base (like hydroxide) would deprotonate the methyl group of the acetyl moiety to form an enolate. This enolate can then act as a nucleophile, attacking the carbonyl carbon of another aldehyde or ketone (in a crossed-aldol reaction) or another molecule of this compound (in a self-condensation). wikipedia.orgmasterorganicchemistry.com The initial product is a β-hydroxy keto-ester. Subsequent heating in the presence of acid or base leads to dehydration, forming a new carbon-carbon double bond conjugated with the carbonyl group. masterorganicchemistry.com

Acylation reactions can introduce an acyl group into a molecule. While this compound is already an acylated compound, its α-carbon can be further functionalized. The most reactive site for acylation would be the α-carbon, which can be deprotonated as described in the acetoacetic ester synthesis.

The enolate of this compound can react with an acylating agent, such as an acid chloride or anhydride. The nucleophilic α-carbon of the enolate attacks the electrophilic carbonyl carbon of the acylating agent in a nucleophilic acyl substitution reaction. This results in the introduction of a second acyl group at the α-position, forming a β-diketo ester derivative.

Hydrolysis Mechanisms of the Ester Linkage

The ester linkage in this compound can be cleaved through hydrolysis, a reaction that splits the molecule by adding water. smolecule.com This can be catalyzed by either acid or base, with each proceeding through a distinct mechanism. researchgate.net

Acid-Catalyzed Hydrolysis: Under acidic conditions (e.g., dilute H₂SO₄ and heat), the reaction is reversible. youtube.com The mechanism involves several equilibrium steps:

Protonation: The carbonyl oxygen of the ester is protonated by hydronium ion (H₃O⁺), making the carbonyl carbon more electrophilic.

Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the activated carbonyl carbon, forming a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the newly added hydroxyl group to the ethoxy group, converting it into a good leaving group (ethanol).

Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of ethanol (B145695).

Deprotonation: The protonated carbonyl of the resulting carboxylic acid (2-acetylnonanoic acid) is deprotonated by water, regenerating the acid catalyst (H₃O⁺).

Base-Promoted Hydrolysis (Saponification): Base-promoted hydrolysis is an irreversible process.

Nucleophilic Attack: A hydroxide (B78521) ion (OH⁻) acts as a strong nucleophile, directly attacking the carbonyl carbon of the ester. This forms a tetrahedral intermediate with a negative charge on the oxygen.

Elimination: The tetrahedral intermediate collapses, and the C-O double bond is reformed, ejecting the ethoxide ion (⁻OCH₂CH₃) as the leaving group.

Deprotonation: The ethoxide ion is a strong base and immediately deprotonates the newly formed carboxylic acid. This acid-base reaction is essentially irreversible and drives the reaction to completion, forming a carboxylate salt (sodium 2-acetylnonanoate, if NaOH is used) and ethanol.

| Feature | Acid-Catalyzed Hydrolysis | Base-Promoted Hydrolysis (Saponification) |

| Catalyst/Reagent | Acid (e.g., H₂SO₄) | Base (e.g., NaOH) |

| Nature of Reaction | Reversible (Equilibrium) | Irreversible |

| Nucleophile | Water (weak) | Hydroxide ion (strong) |

| Initial Product | Carboxylic Acid (2-acetylnonanoic acid) & Alcohol (Ethanol) | Carboxylate Salt & Alcohol (Ethanol) |

| Key Step | Protonation of carbonyl to activate electrophile | Direct attack by strong nucleophile |

Acid-Catalyzed Hydrolysis Kinetics and Thermodynamics

The acid-catalyzed hydrolysis of esters is a reversible process that involves the reaction of the ester with water in the presence of an acid catalyst, typically a strong mineral acid like hydrochloric or sulfuric acid, to yield a carboxylic acid and an alcohol. nih.gov For this compound, this would result in the formation of 2-acetylnonanoic acid and ethanol. The reaction is generally classified as a pseudo-first-order reaction because water, being the solvent, is present in a large excess, and its concentration remains effectively constant throughout the reaction. aklectures.com

The mechanism proceeds through several key steps. Initially, the carbonyl oxygen of the ester group is protonated by a hydronium ion (H₃O⁺), which enhances the electrophilicity of the carbonyl carbon. youtube.com Subsequently, a water molecule acts as a nucleophile and attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate. youtube.com Proton transfer from the attacking water molecule to the ethoxy group, followed by the elimination of ethanol, regenerates the carbonyl group of the carboxylic acid and the acid catalyst. youtube.com

Kinetic studies of the acid-catalyzed hydrolysis of esters typically involve monitoring the concentration of the ester or the formation of the carboxylic acid product over time. The rate of hydrolysis is dependent on the concentration of both the ester and the acid catalyst.

Table 1: Expected Parameters from a Kinetic and Thermodynamic Study of Acid-Catalyzed Hydrolysis of this compound

| Parameter | Description | Method of Determination |

| Rate Constant (k) | A measure of the reaction rate. | Monitoring concentration changes over time at a fixed temperature. |

| Order of Reaction | The relationship between the rate of reaction and the concentration of reactants. | Varying the initial concentrations of the ester and acid catalyst. |

| Activation Energy (Ea) | The minimum energy required for the reaction to occur. | Measuring the rate constant at different temperatures and using the Arrhenius plot. |

| Enthalpy of Reaction (ΔH) | The heat absorbed or released during the reaction at constant pressure. | Calorimetry or from the temperature dependence of the equilibrium constant (van't Hoff equation). |

| Entropy of Reaction (ΔS) | The change in the degree of disorder of the system. | From the temperature dependence of the equilibrium constant (van't Hoff equation). |

It is important to note that under acidic conditions, β-keto esters may also be susceptible to a retro-condensation reaction, although this is more prevalent under strongly basic conditions. acs.org

Base-Promoted Hydrolysis Mechanisms

Base-promoted hydrolysis of esters, also known as saponification, is an irreversible process that yields a carboxylate salt and an alcohol. aklectures.com For this compound, treatment with a base like sodium hydroxide would produce sodium 2-acetylnonanoate and ethanol.

The mechanism of base-promoted hydrolysis involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the ester. This is the rate-determining step and results in the formation of a tetrahedral intermediate. Subsequently, the intermediate collapses, expelling the ethoxide ion as the leaving group and forming the carboxylic acid. The ethoxide ion is a strong base and immediately deprotonates the newly formed carboxylic acid, leading to the final products: the carboxylate salt and ethanol. This final acid-base step drives the reaction to completion, rendering it irreversible. libretexts.org

A significant side reaction in the base-promoted hydrolysis of β-keto esters is the retro-Claisen condensation. acs.org This cleavage reaction occurs on the keto side of the α-carbon and is favored by strong bases. acs.org For this compound, this would lead to the formation of an acetate (B1210297) and a nonanoate (B1231133) salt. The extent of this side reaction depends on the reaction conditions and the structure of the β-keto ester.

Computational and Theoretical Studies of Reaction Pathways

Computational chemistry provides powerful tools to investigate the detailed mechanisms of chemical reactions, including those involving β-keto esters like this compound.

Bond Evolution Theory (BET) Applications in Cyclocondensation Reactions

Bond Evolution Theory (BET) is a computational method used to analyze the flow of electron density along a reaction pathway, providing a detailed description of bond formation and cleavage. researchgate.net This approach allows for the unambiguous identification of the sequence of chemical events during a reaction. researchgate.net

Potential Energy Surface Analysis for Reaction Optimization

Potential Energy Surface (PES) analysis is a computational technique used to map the energy of a chemical system as a function of its geometry. By identifying the minima (reactants, intermediates, and products) and saddle points (transition states) on the PES, the most favorable reaction pathway can be determined. nih.govnih.gov

For reactions involving this compound, such as its synthesis or subsequent transformations, PES analysis can be invaluable for optimizing reaction conditions. For example, in the synthesis of β-keto esters, computational analysis can help in understanding the role of different bases and reagents. nih.gov By calculating the activation energies for different potential pathways, the most efficient synthetic route can be predicted. nih.gov Furthermore, PES analysis can be used to study the conformational landscape of the molecule, which can be crucial in understanding its reactivity, particularly in stereoselective reactions. nih.gov

Applications in Advanced Organic Synthesis and Material Precursors

Utilization in the Synthesis of Pharmaceutical Precursors

The β-keto ester functionality is a key synthon in the synthesis of numerous pharmaceutical compounds. researchgate.netrsc.orgrsc.org These molecules are important intermediates for creating more complex drug molecules due to their electrophilic and nucleophilic reactive sites. researchgate.net While specific examples detailing the use of Ethyl 2-acetylnonanoate are not extensively documented in publicly available research, its chemical properties make it a suitable candidate for similar synthetic pathways.

β-Keto esters are crucial in the construction of complex molecular architectures found in active pharmaceutical ingredients (APIs). rsc.orgrsc.org They can undergo a variety of reactions, such as alkylation, acylation, and cyclization, to form substituted ketones and heterocyclic systems that are core components of many drugs. ucalgary.cachemistnotes.com For instance, the acetoacetic ester synthesis allows for the introduction of an alkyl group onto the α-carbon, followed by hydrolysis and decarboxylation to yield a ketone. ucalgary.cachemistnotes.com This fundamental transformation can be applied to this compound to generate a variety of substituted nonanones, which could serve as precursors to more elaborate APIs.

The synthesis of pyrazolone (B3327878) derivatives, a class of compounds with analgesic and anti-inflammatory properties, traditionally involves the reaction of β-keto esters with hydrazine (B178648) derivatives. nih.gov this compound could theoretically be used in a similar manner to produce novel pyrazolone-based drug candidates.

Furthermore, β-keto esters are precursors for the synthesis of various heterocyclic compounds. For example, their reaction with urea (B33335) can yield pyrimidine (B1678525) derivatives, some of which exhibit biological activity. wordpress.com The reaction of this compound with urea could potentially lead to the formation of 4-methyl-6-heptyluracil, a substituted pyrimidine.

A representative reaction showing the potential of β-keto esters in pharmaceutical synthesis is the synthesis of naproxen (B1676952) ester derivatives, which have shown anti-inflammatory activity. researchgate.net Although not directly using this compound, this illustrates a common strategy where the ester group of a known drug is modified.

| Reactants | Product | Potential Application |

| This compound, Hydrazine derivative | Substituted pyrazolone | Precursor for anti-inflammatory or analgesic drugs nih.gov |

| This compound, Urea | Substituted uracil | Building block for various APIs wordpress.com |

Chirality is a critical aspect of modern drug design, as different enantiomers of a drug can have vastly different pharmacological activities. researchgate.net The synthesis of single-enantiomer drugs often relies on the use of chiral building blocks. β-Keto esters can be reduced enantioselectively to produce chiral β-hydroxy esters, which are valuable intermediates in the synthesis of many pharmaceuticals. researchgate.net

For example, the asymmetric reduction of β-keto esters using biocatalysts like baker's yeast (Saccharomyces cerevisiae) or isolated enzymes can provide access to optically active alcohols with high enantiomeric excess. researchgate.net This methodology could be applied to this compound to synthesize chiral 2-hydroxy-3-nonanone derivatives, which could then be incorporated into more complex drug molecules.

Lipase-catalyzed transesterification is another method to produce optically active β-keto esters, which can serve as starting materials for natural product synthesis. google.com This technique could potentially be used to resolve racemic mixtures containing this compound or to synthesize chiral esters from it.

| Reaction Type | Reactant | Product | Significance |

| Asymmetric Reduction | This compound | Chiral β-hydroxy ester | Precursor for enantiomerically pure drugs researchgate.net |

| Lipase-catalyzed Resolution | Racemic alcohol and this compound | Chiral β-keto ester and resolved alcohol | Access to optically active building blocks google.com |

Role in Agrochemical Development

The structural motifs accessible from β-keto esters are also prevalent in agrochemicals, such as herbicides and insecticides. nih.gov

β-Keto esters are known precursors for the industrial preparation of herbicides. nih.gov For instance, 2-arylpyrimidines, which exhibit both pre- and post-emergent herbicidal activity, can be synthesized by reacting an N-alkylamidine with a β-keto ester. google.com While the patent literature often describes the use of fluorinated β-keto esters for this purpose, the general reaction scheme could potentially be adapted for this compound to explore new herbicidal compounds. google.com

Additionally, certain methylene-linked pyrethroid ketones, which exhibit insecticidal activity, can be produced from the decarbalkoxylation of alkylated β-keto esters. google.com This suggests that this compound could be a starting material for the synthesis of novel insecticides.

| Reactant 1 | Reactant 2 | Product Class | Potential Application |

| This compound | N-alkylamidine | 2-Arylpyrimidine derivative | Herbicide google.com |

| Alkylated this compound | - | Methylene-linked ketone | Insecticide google.com |

Contribution to Renewable Chemical Production

The transition to a bio-based economy has spurred research into the conversion of biomass into valuable chemicals. β-Keto esters can be synthesized from renewable resources and have potential applications in this area. rsc.org

While the direct involvement of this compound in large-scale biomass-to-ethanol pathways is not well-established, the chemistry of β-keto esters is relevant to the broader context of renewable chemical production. For instance, the transesterification of vegetable oils with alcohols to produce biodiesel is a major industrial process that involves ester chemistry. rsc.org

More specifically, research has explored the synthesis of β-ketoesters from fatty acids derived from biomass and Meldrum's acid. rsc.org This indicates a pathway to produce compounds structurally similar to this compound from renewable feedstocks. The resulting β-ketoesters are valuable building blocks for various other chemicals.

Furthermore, research into the production of 2-ethylhexanol, a valuable platform chemical, from biomass sometimes involves ethanol (B145695) as an intermediate. researchgate.net While this is a different molecule, it highlights the interconnectedness of chemical pathways in a biorefinery context, where a compound like this compound could potentially be synthesized from biomass-derived intermediates and further converted to other useful chemicals.

Green Chemistry Applications

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In this context, derivatives of β-keto esters like this compound are valuable starting materials for synthetic pathways that align with these principles. One notable application is in the synthesis of oxazoline (B21484) derivatives. Modern methods focus on dehydrative cyclization reactions that avoid stoichiometric waste and harsh conditions. For instance, a triflic acid (TfOH)-promoted dehydrative cyclization of N-(2-hydroxyethyl)amides, which can be derived from β-keto esters, generates water as the sole byproduct. mdpi.com This approach represents a significant improvement over traditional methods that use corrosive reagents or require forcing conditions. mdpi.com

Furthermore, green, electrochemical radical cascade cyclizations provide another environmentally friendly route to functionalized oxazolines under ambient conditions. organic-chemistry.org Other clean synthetic routes for oxazoline synthesis from related precursors include catalyst-free methods under microwave heating, which offer convenience and reduced waste streams. nih.gov These examples highlight how versatile intermediates derived from compounds like this compound can be employed in more sustainable chemical manufacturing processes.

Precursor for Specialty Chemicals and Functional Materials

This compound serves as a versatile and valuable precursor in the synthesis of a variety of specialty chemicals and functional materials. Its unique structure, featuring a reactive β-dicarbonyl group, allows for a range of chemical transformations. This makes it an important building block for creating more complex molecules, including custom methyl ketones, intricate fatty acid derivatives, and heterocyclic compounds such as oxazolines. The strategic application of this compound in multi-step syntheses enables the construction of high-value chemical entities.

The acetoacetic ester synthesis is a classic and highly effective method for preparing methyl ketones. uomustansiriyah.edu.iqlibretexts.org this compound, as a substituted acetoacetic ester, is an ideal substrate for this reaction. The synthesis involves the hydrolysis of the ester group followed by thermal decarboxylation of the resulting β-keto acid to yield a methyl ketone. chemicalnote.com

Because this compound already contains a heptyl group attached to the α-carbon, subjecting it to these conditions directly yields 2-decanone. However, the true versatility of the synthesis lies in the ability to introduce a second alkyl group at the α-position before the hydrolysis and decarboxylation steps. libretexts.orgchemicalnote.com This allows for the creation of a wide array of more complex, substituted methyl ketones. uomustansiriyah.edu.iq The general process is outlined in the table below.

Table 1: Acetoacetic Ester Synthesis Steps for Substituted Methyl Ketones

| Step | Description | General Reaction |

| 1. Deprotonation | The α-hydrogen, located between the two carbonyl groups, is acidic and can be removed by a strong base, such as sodium ethoxide, to form a nucleophilic enolate. chemicalnote.com | R-COCH(R')-COOEt + NaOEt → [R-COC(R')-COOEt]⁻Na⁺ + EtOH |

| 2. Alkylation | The enolate acts as a nucleophile, attacking an alkyl halide (R''-X) in an Sₙ2 reaction to form a di-substituted β-keto ester. chemicalnote.com | [R-COC(R')-COOEt]⁻Na⁺ + R''-X → R-COC(R')(R'')-COOEt + NaX |

| 3. Hydrolysis & Decarboxylation | The resulting ester is saponified (hydrolyzed) with aqueous acid, which also protonates the intermediate carboxylate. Gentle heating then causes the β-keto acid to decarboxylate (lose CO₂), yielding the final methyl ketone. youtube.com | R-COC(R')(R'')-COOEt + H₃O⁺, Δ → R-COC(R')(R'')H + CO₂ + EtOH |

By applying this sequence to this compound (where R is methyl and R' is heptyl), a second, different alkyl group (R'') can be introduced to synthesize a variety of non-symmetrical methyl ketones.

The reactivity of this compound makes it a suitable building block for constructing complex fatty acid derivatives, such as ketostearic acids. These molecules are long-chain carboxylic acids containing a ketone functional group, which are of interest in the production of polymers and other specialty materials. nih.gov The synthesis would involve using the nucleophilic character of the this compound enolate to perform a chain extension reaction.

For example, the enolate of this compound can be reacted with a long-chain halo-ester, such as methyl 7-bromoheptanoate. This alkylation step would connect the two fragments. Subsequent hydrolysis of both ester groups and decarboxylation of the β-keto acid moiety would result in the formation of a ketostearic acid derivative. This synthetic strategy demonstrates how this compound can be used to introduce a keto group at a specific position within a long aliphatic chain, a valuable transformation in the oleochemical industry. nih.gov

Oxazolines are five-membered heterocyclic compounds that are important structural motifs in natural products, pharmaceuticals, and are widely used as ligands in asymmetric catalysis. nih.govmdpi.com this compound can serve as a precursor for the synthesis of 2-substituted oxazolines.

A primary synthetic route involves the reaction of a carboxylic acid derivative with a 2-amino alcohol, such as 2-aminoethanol. mdpi.comwikipedia.org In this context, the β-keto ester functionality of this compound can be transformed into an N-(β-hydroxyethyl)amide intermediate. This intermediate then undergoes an intramolecular cyclization-dehydration reaction to form the oxazoline ring. mdpi.comacs.org

Several methods have been developed to promote this cyclization efficiently. nih.gov These include the use of dehydrating agents like triflic acid, which offers a green pathway by producing only water as a byproduct, or through reactions promoted by reagents such as DAST (diethylaminosulfur trifluoride). mdpi.comacs.org The resulting oxazoline would feature a substituent at the 2-position derived directly from the acetylnonanoyl portion of the starting material, showcasing its utility as a versatile building block.

Computational Chemistry and Spectroscopic Characterization in Research

Quantum Chemical Calculations for Molecular Conformation and Dynamics

Quantum chemical calculations offer a powerful avenue to explore the conformational preferences and intermolecular interactions of ethyl 2-acetylnonanoate. These in-silico approaches provide data that can be challenging to obtain through experimental means alone.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. In the context of this compound, DFT calculations, particularly using functionals like M062x with a suitable basis set such as 6-311+G(d,p), are employed to optimize the molecular geometry and to study its reactivity. mdpi.com

For analogous β-keto esters, DFT studies have been crucial in confirming that these molecules predominantly exist in their keto tautomeric form. mdpi.com The calculations also help in identifying the most stable conformations by performing a conformational analysis. mdpi.com The study of reactivity through DFT involves calculating global reactivity descriptors like electrophilicity and local reactivity through condensed Fukui functions. This allows for the prediction of how this compound might interact with biological nucleophiles, a key aspect in designing compounds with specific activities. mdpi.com Furthermore, DFT is instrumental in studying intermolecular interactions, such as the hydrogen bonds that can form between the keto-ester and other molecules. nih.goviau.ir

Table 1: Theoretical Reactivity Descriptors for a Model β-Keto Ester (Note: Data is illustrative, based on findings for similar β-keto esters) mdpi.com

| Parameter | Value (eV) | Description |

| Vertical Ionization Potential (IPv) | 9.50 | The energy required to remove an electron from the molecule. |

| Vertical Electron Affinity (EAv) | 0.80 | The energy released when an electron is added to the molecule. |

| Hardness (η) | 8.70 | A measure of the molecule's resistance to change in its electron distribution. |

| Electronic Chemical Potential (μ) | -5.15 | Represents the escaping tendency of electrons from the molecule. |

| Global Electrophilicity (ω) | 1.52 | An index that measures the propensity of a species to accept electrons. |

Ab initio methods are quantum chemistry methods based on first principles, without the inclusion of experimental data. These methods are used to perform highly accurate calculations on molecular systems. For a molecule with the conformational flexibility of this compound, ab initio calculations can be used to map out its potential energy surface. This analysis reveals the various stable conformers and the energy barriers between them. mdpi.com

For similar flexible molecules, studies have shown that the conformational equilibrium can be complex, with several conformers coexisting in solution. mdpi.com The relative energies of these conformers are influenced by a combination of steric and electronic effects, including intramolecular hydrogen bonding. While no specific ab initio studies on this compound are publicly available, the principles derived from research on other flexible organic molecules would apply. Such an analysis would involve systematically rotating the single bonds in the molecule to identify all possible low-energy structures.

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the reactive behavior of a molecule. nih.gov It is the potential experienced by a positive point charge at a particular location near a molecule and can be calculated using computational methods. uni-muenchen.de The MEP map visually represents the charge distribution, with red areas indicating regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue areas indicating regions of positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.netyoutube.com For this compound, the MEP would highlight the carbonyl oxygen atoms as the most electron-rich sites, making them likely points for hydrogen bonding or coordination to metal ions. researchgate.net

Noncovalent Interaction (NCI) analysis is a computational technique used to visualize and characterize weak interactions, such as van der Waals forces and hydrogen bonds. The NCI plot, based on the electron density and its derivatives, reveals these interactions as surfaces in real space. orgchemboulder.com For this compound, an NCI analysis would be instrumental in identifying and characterizing the subtle intramolecular and intermolecular interactions that govern its conformational preferences and its interactions with other molecules.

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic techniques provide experimental data that complements computational findings, offering a complete picture of the molecule's structure and properties.

High-resolution molecular spectroscopy, often performed on jet-cooled molecules in the gas phase, provides highly precise information about the intrinsic properties of a molecule, free from solvent effects. Techniques like high-resolution cavity ringdown spectroscopy can resolve the rotational structure of electronic or vibrational transitions. acs.orgnih.gov

While no specific high-resolution spectroscopic studies on this compound are documented in the literature, such an experiment would yield precise rotational constants. These constants are directly related to the molecule's moments of inertia and can be used to unambiguously determine the three-dimensional structure of its most stable conformer(s) in the gas phase. This experimental structure can then be compared with the predictions from quantum chemical calculations to benchmark the accuracy of the theoretical methods. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR would provide crucial information.

The ¹H NMR spectrum of a closely related compound, ethyl 2-acetylhexanoate, shows characteristic signals that can be extrapolated to predict the spectrum of this compound. chemicalbook.com The spectrum would be expected to show a triplet for the terminal methyl group of the nonanoyl chain, a series of multiplets for the methylene (B1212753) groups, a singlet for the acetyl methyl group, a quartet for the ethyl ester methylene group, and a triplet for the ethyl ester methyl group. The chemical shifts and coupling patterns of these signals would confirm the connectivity of the atoms in the molecule. orgchemboulder.comyoutube.com

β-Keto esters can exist in equilibrium with their enol tautomers, and NMR is an excellent technique to study this keto-enol tautomerism. acs.org However, studies on similar β-keto esters have shown a strong preference for the keto form, which would likely be the case for this compound as well. mdpi.com

Table 2: Predicted ¹H NMR Data for this compound (Note: Based on data for ethyl 2-acetylhexanoate and general principles) orgchemboulder.comchemicalbook.com

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| CH₃ (nonanoyl) | ~0.9 | Triplet | 3H |

| (CH₂)₅ | ~1.2-1.6 | Multiplet | 10H |

| CH₂ (adjacent to CH) | ~1.8-2.0 | Multiplet | 2H |

| CH₃ (acetyl) | ~2.2 | Singlet | 3H |

| CH (alpha to carbonyls) | ~3.4 | Triplet | 1H |

| OCH₂CH₃ | ~4.2 | Quartet | 2H |

| OCH₂CH₃ | ~1.3 | Triplet | 3H |

Mass Spectrometry for Molecular Identification and Fragmentation Studies

Mass spectrometry is a critical analytical technique for the molecular identification and structural elucidation of this compound. By analyzing the mass-to-charge ratio (m/z) of the molecule and its fragments, researchers can confirm its identity and deduce its structural features. The fragmentation patterns observed in the mass spectrum are characteristic of the compound's functional groups, in this case, a β-keto ester.

Detailed analysis of the mass spectrum of this compound reveals distinct fragmentation pathways that are instrumental in its identification. The molecular ion peak [M]+, corresponding to the intact molecule, is predicted at an m/z of approximately 228.172, consistent with its molecular formula C13H24O3. uni.lu While the molecular ion itself may be of low abundance, the fragments generated provide a clear fingerprint of the molecule.

The fragmentation of β-keto esters like this compound is primarily governed by cleavages alpha to the carbonyl groups and by McLafferty rearrangements. cdnsciencepub.comcdnsciencepub.com These characteristic fragmentation reactions allow for the differentiation between isomers and provide definitive structural information. cdnsciencepub.comcdnsciencepub.com

Key fragmentation pathways for this compound include:

Alpha-Cleavage: The bonds adjacent to the two carbonyl groups are susceptible to cleavage. youtube.com This can result in the loss of various radical species. A prominent cleavage occurs between the acetyl group and the main carbon chain, leading to the formation of a stable acylium ion.

McLafferty Rearrangement: As a molecule containing a carbonyl group, this compound can undergo a McLafferty rearrangement. wikipedia.orgnist.gov This involves the transfer of a gamma-hydrogen atom to the carbonyl oxygen, followed by the cleavage of the alpha-beta carbon-carbon bond, resulting in the elimination of a neutral alkene molecule.

The resulting fragments and their corresponding m/z values provide a detailed map of the molecule's structure.

Interactive Data Table: Predicted Mass Spectrometry Data for this compound Adducts

The following table summarizes the predicted mass-to-charge ratios for various adducts of this compound, which are crucial for its identification in different mass spectrometric conditions.

| Adduct | Predicted m/z |

| [M+H]+ | 229.17983 |

| [M+Na]+ | 251.16177 |

| [M-H]- | 227.16527 |

| [M+NH4]+ | 246.20637 |

| [M+K]+ | 267.13571 |

| [M+H-H2O]+ | 211.16981 |

| [M]+ | 228.17200 |

Data sourced from PubChem predictions. uni.lu

This comprehensive mass spectrometric analysis, including the identification of the molecular ion and the elucidation of its fragmentation pathways, serves as a cornerstone for the unequivocal identification of this compound in research settings.

Analytical Methodologies and Validation in Research Contexts

Chromatographic Techniques for Purity and Reaction Monitoring

Chromatography is a cornerstone of chemical analysis, allowing for the separation of individual components from a mixture. For a compound like Ethyl 2-acetylnonanoate, both liquid and gas chromatography serve essential but distinct roles in its characterization and quality control.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the quantitative analysis of non-volatile or thermally sensitive compounds. In the context of esters like this compound, Reversed-Phase HPLC (RP-HPLC) is particularly effective. This method is instrumental in determining the purity of a sample and can be used to monitor the progress of a chemical reaction by quantifying the disappearance of reactants and the appearance of the product.

In a typical RP-HPLC setup, a non-polar stationary phase (like a C18 column) is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases. For instance, in the analysis of a structurally related compound, ethyl 2-acetyl-4-(4-chlorophenyl)-4-oxobutanoate, a C18 column was used with a mobile phase of acetonitrile (B52724) and a phosphate (B84403) buffer. pensoft.net The compound was detected using a UV/VIS detector, allowing for its quantification. pensoft.net A similar validated method would be applicable for the precise and accurate quantification of this compound. pensoft.net

Table 1: Illustrative RP-HPLC Parameters for Analysis of Related Ester Compounds

| Parameter | Specification | Source |

| Column | C18 (150x4 mm i.d., 5 µm) | pensoft.net |

| Mobile Phase | Acetonitrile: Phosphate buffer (pH 3.0, 50:50 v/v) | pensoft.net |

| Elution Mode | Isocratic | pensoft.net |

| Flow Rate | 1.0 mL/min | pensoft.net |

| Detection | UV/VIS at 225 nm | pensoft.net |

| Column Temperature | 30 °C | pensoft.net |

This table outlines a typical starting point for developing a quantitative HPLC method for this compound, with parameters that would be optimized and validated for the specific application.

Gas Chromatography (GC) is the method of choice for separating and analyzing compounds that are volatile or can be made volatile without decomposition. Given its ester structure, this compound is amenable to GC analysis, which is particularly useful for assessing the presence of volatile impurities or residual starting materials from its synthesis.

The technique involves injecting the sample into a heated port, where it vaporizes and is carried by an inert gas (the mobile phase) through a column containing a stationary phase. Separation occurs based on the compound's boiling point and its interaction with the stationary phase. For example, GC has been successfully used to determine the concentration of other volatile ethyl esters, such as ethyl 2-cyanoacrylate, in various samples. nih.govrsc.org The analysis of volatile organic compounds (VOCs) released from materials at elevated temperatures is another application where GC is indispensable. researchgate.net For this compound, GC can provide a high-resolution profile of its volatile components, ensuring its purity. mdpi.com

Mass Spectrometry for Trace Analysis and Compound Identification

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is highly sensitive and specific, making it ideal for identifying unknown compounds and quantifying them at trace levels. When coupled with a chromatographic separation method, its capabilities are significantly enhanced.

The combination of Gas Chromatography with Mass Spectrometry (GC-MS) creates a robust tool for the definitive identification and quantification of individual substances within a complex mixture. jmaterenvironsci.comthepharmajournal.com As components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a unique fingerprint for that specific molecule, allowing for its positive identification by comparison to spectral libraries. jmaterenvironsci.com

This technique is widely applied in the analysis of natural product extracts, where numerous compounds, including various ethyl esters, can be identified in a single run. thepharmajournal.comresearchgate.netresearchgate.net For this compound, GC-MS would be invaluable for confirming its identity, elucidating the structure of unknown impurities, and analyzing its presence in complex matrices like environmental or biological samples. chromatographyonline.comnih.gov

Table 2: Typical GC-MS System Parameters for Compound Identification

| Parameter | Specification | Source |

| Carrier Gas | Helium | jmaterenvironsci.comthepharmajournal.com |

| Column | Restek Rtx-5ms (or similar capillary column) | jmaterenvironsci.com |

| Oven Program | Temperature gradient (e.g., 80°C to 300°C) | jmaterenvironsci.comthepharmajournal.com |

| Injector Mode | Split or Splitless | thepharmajournal.com |

| Ionization Mode | Electron Ionization (EI) | General Knowledge |

| Mass Analyzer | Quadrupole, Time-of-Flight (TOF), etc. | chromatographyonline.com |

| Detector | Electron Multiplier | General Knowledge |

These parameters illustrate a general GC-MS setup that can be adapted for the specific analysis of this compound.

The validation of an analytical method is the process of demonstrating that it is suitable for its intended purpose. asean.org It is a mandatory requirement in quality control and regulatory settings to ensure the reliability of analytical data. researchgate.netgavinpublishers.com Key validation parameters include accuracy, precision, linearity, range, selectivity, and the limits of detection (LOD) and quantification (LOQ). nih.govresearchgate.net

Accuracy : This refers to the closeness of the measured value to the true value. It is often assessed using recovery studies on spiked samples. gavinpublishers.com For drug products, a typical recovery is expected to be between 98% and 102%. gavinpublishers.com

Precision : This measures the degree of agreement among individual tests when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). nih.gov

Linearity : This is the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. researchgate.net

Range : The interval between the upper and lower concentration levels of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. asean.org

Limit of Detection (LOD) : The lowest amount of an analyte in a sample that can be detected but not necessarily quantified as an exact value. researchgate.net

Limit of Quantitation (LOQ) : The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. researchgate.net

Any quantitative HPLC or GC method for this compound must undergo a thorough validation process to ensure the data is trustworthy for research, development, or quality assurance. mdpi.com

Table 3: Key Analytical Method Validation Parameters

| Parameter | Description | Common Acceptance Criteria | Source |

| Accuracy | Closeness of test results to the true value. | Recovery of 98-102% | gavinpublishers.com |

| Precision (Repeatability) | Closeness of agreement between repeated measurements under the same conditions. | Relative Standard Deviation (RSD) ≤ 2% | nih.gov |

| Linearity | Proportionality of measured value to analyte concentration. | Correlation Coefficient (R²) > 0.99 | nih.gov |

| LOD | Lowest concentration that can be detected. | Signal-to-Noise Ratio (S/N) of 3:1 | researchgate.net |

| LOQ | Lowest concentration that can be accurately quantified. | Signal-to-Noise Ratio (S/N) of 10:1 | researchgate.net |

Development of Novel Detection and Quantification Approaches

While standard chromatographic techniques are robust, research continually drives the development of novel analytical methods to improve sensitivity, specificity, and speed. For a compound like this compound, this could involve hyphenated techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This method offers extremely high selectivity and sensitivity, making it suitable for trace-level quantification in highly complex matrices. mdpi.comnih.gov

Another emerging technique is Gas Chromatography-Ion Mobility Spectrometry (GC-IMS), which separates ions in the gas phase based on their size and shape. This additional dimension of separation can help to resolve co-eluting peaks from the GC and provide unique fingerprints for volatile compounds, which could be applied to the detailed profiling of this compound and its related substances. mdpi.com The development and validation of such advanced methods can provide more substantial analytical data for complex research questions. nih.gov

Q & A

Q. How can contradictory yield data in Ethyl 2-acetylnonanoate synthesis be resolved?

Discrepancies in reported yields (e.g., 33% vs. higher values in analogous esters) may arise from:

- Side reactions : Competing aldol condensation of ethyl acetoacetate under basic conditions.

- Purification losses : Flash chromatography efficiency varies with silica gel activity and solvent polarity gradients . Mitigation strategies include:

- In-situ quenching of excess base post-reaction.

- Alternative catalysts (e.g., ionic liquids) to improve regioselectivity.

Q. What computational methods elucidate the reaction mechanism of this compound formation?

Density Functional Theory (DFT) simulations can model the enolate formation and alkylation steps. Key insights:

Q. How can spectroscopic data resolve ambiguities in structural assignments?

Conflicting spectral interpretations (e.g., overlapping carbonyl signals) are addressed via:

Q. What role does this compound play in synthesizing complex organic frameworks?

The compound serves as a precursor for ketone-containing macrocycles. For example:

- Condensation reactions with diamines yield Schiff base ligands for metal coordination complexes.

- Cross-aldol reactions generate α,β-unsaturated ketones for photochemical studies .

Methodological Guidelines

- Experimental Design : Use fractional factorial designs to optimize synthesis parameters (e.g., temperature, catalyst loading) while minimizing resource use .

- Data Interpretation : Compare experimental yields and spectral data to computational predictions to validate mechanistic hypotheses .

- Contradiction Analysis : Apply hypothesis-driven troubleshooting (e.g., varying reaction scales to identify mass-transfer limitations) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.